2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride
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Overview
Description
2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.65 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a hydroxyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and acetic acid functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, anhydrides, or amines are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, alcohols, and ketones .
Scientific Research Applications
2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetic acid functional groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring containing one nitrogen atom, used as a precursor for various derivatives.
4-Hydroxypiperidine: A hydroxylated derivative of piperidine, similar in structure but lacking the acetic acid moiety.
4-Piperidone: A ketone derivative of piperidine, differing in the oxidation state of the functional group.
Uniqueness
2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is unique due to the presence of both hydroxyl and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(4-hydroxypiperidin-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-6(10)5-7(11)1-3-8-4-2-7;/h8,11H,1-5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOELGNOAYKTTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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